molecular formula C16H23FN4O2 B2645660 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one CAS No. 2379951-43-4

3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one

Cat. No. B2645660
CAS RN: 2379951-43-4
M. Wt: 322.384
InChI Key: RWUSYAHLISOPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one, also known as FL118, is a novel anticancer drug candidate that has shown great potential in preclinical studies.

Mechanism Of Action

3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one targets multiple pathways involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR, NF-κB, and STAT3 pathways. It induces apoptosis, inhibits angiogenesis, and enhances the immune response against cancer cells.
Biochemical and Physiological Effects:
3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In addition, 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been shown to have minimal toxicity in normal cells, indicating a high therapeutic index.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one is its broad-spectrum anticancer activity, making it a potential candidate for the treatment of various cancers. However, its complex mechanism of action and lack of clinical data are limitations that need to be addressed in future studies.

Future Directions

For 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one research include clinical trials to evaluate its safety and efficacy in humans, combination therapy with other anticancer drugs, and the development of biomarkers to predict patient response. In addition, further studies are needed to elucidate the molecular mechanisms of 3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one and to optimize its pharmacokinetic properties.

Synthesis Methods

3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one was synthesized using a multi-step process involving the reaction of 5-fluorouracil with 1-bromo-3-chloropropane, followed by the reaction with 1-(2-oxo-1-pyrrolidinyl) piperidine. The final product was purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one has been extensively studied in preclinical models of various cancers, including lung, breast, ovarian, pancreatic, and colon cancers. It has demonstrated potent anticancer activity in vitro and in vivo, with a mechanism of action that is distinct from other anticancer drugs.

properties

IUPAC Name

3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-11(2)21-8-5-14(15(21)22)20-6-3-13(4-7-20)23-16-18-9-12(17)10-19-16/h9-11,13-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUSYAHLISOPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.